2,6-Difluorobenzylisocyanide
Description
2,6-Difluorobenzylisocyanide is a fluorinated aromatic isocyanide derivative characterized by two fluorine atoms at the ortho positions (2 and 6) of the benzyl ring. Isocyanides (isocyanides) are versatile intermediates in organic synthesis, particularly in multicomponent reactions like the Ugi reaction, and serve as ligands in coordination chemistry due to their strong σ-donor and weak π-acceptor properties . The fluorine substituents in this compound enhance its electronic and steric profile compared to non-fluorinated analogs.
Properties
Molecular Formula |
C8H5F2N |
|---|---|
Molecular Weight |
153.13 g/mol |
IUPAC Name |
1,3-difluoro-2-(isocyanomethyl)benzene |
InChI |
InChI=1S/C8H5F2N/c1-11-5-6-7(9)3-2-4-8(6)10/h2-4H,5H2 |
InChI Key |
HJSWWGCPDINLMM-UHFFFAOYSA-N |
SMILES |
[C-]#[N+]CC1=C(C=CC=C1F)F |
Canonical SMILES |
[C-]#[N+]CC1=C(C=CC=C1F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Difluorobenzylisocyanide can be synthesized through several methods. One common approach involves the reaction of 1,3-difluorobenzene with a suitable isocyanomethylating agent under controlled conditions. The reaction typically requires a catalyst and may be carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, can vary depending on the specific reagents used.
Industrial Production Methods
In an industrial setting, the production of 1,3-difluoro-2-(isocyanomethyl)benzene may involve large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product in high purity. The choice of reagents and catalysts, as well as the reaction conditions, are critical factors in the industrial production process.
Chemical Reactions Analysis
Types of Reactions
2,6-Difluorobenzylisocyanide can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Addition Reactions: The isocyanomethyl group can participate in addition reactions with electrophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace the fluorine atoms with other functional groups.
Electrophilic Addition: Electrophiles such as bromine or chlorine can react with the isocyanomethyl group.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield compounds with different functional groups replacing the fluorine atoms, while oxidation reactions can produce various oxidized derivatives.
Scientific Research Applications
2,6-Difluorobenzylisocyanide has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used in the study of biological systems, particularly in understanding the effects of fluorinated compounds on biological processes.
Medicine: Research into the potential medicinal properties of fluorinated compounds includes the investigation of 1,3-difluoro-2-(isocyanomethyl)benzene as a potential pharmaceutical intermediate.
Industry: The compound is used in the development of new materials and chemicals, including polymers and agrochemicals.
Mechanism of Action
The mechanism of action of 1,3-difluoro-2-(isocyanomethyl)benzene involves its interaction with molecular targets through its functional groups. The fluorine atoms can participate in hydrogen bonding and other interactions, while the isocyanomethyl group can react with nucleophiles. These interactions can affect the compound’s reactivity and its ability to interact with biological molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The unique properties of 2,6-difluorobenzylisocyanide emerge when compared to other 2,6-disubstituted aromatic compounds and isocyanide derivatives. Below is a detailed analysis:
Electronic and Steric Effects
Fluorine’s electron-withdrawing nature distinguishes this compound from analogs with electron-donating substituents. For example:
- 2,6-Dimethylpyranone (): Methyl groups at the 2 and 6 positions increase electron density on the ring, enhancing nucleophilicity. This contrasts with fluorine’s electron-withdrawing effect, which may render this compound more electrophilic at the isocyanide carbon.
Quantum Chemical Properties
Density functional theory (DFT) studies on related compounds provide insights into electronic properties:
The inferred narrower HOMO-LUMO gap (~4.3 eV) for this compound compared to non-fluorinated analogs suggests greater reactivity in charge-transfer processes, aligning with fluorine’s electron-withdrawing effects .
Spectroscopic and Structural Features
- NMR Shifts : Fluorine substituents deshield adjacent protons and carbons. For example, in 2,6-difluorobenzamide, carbonyl carbons appear at 169.80 ppm due to inductive effects . In this compound, similar deshielding would likely shift the isocyanide carbon signal upfield compared to benzylisocyanide.
- Vibrational Spectroscopy : The C≡N stretching frequency in isocyanides (~2150 cm⁻¹) may shift slightly in this compound due to reduced electron density, as seen in fluorinated pyridine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
